(2-(p-Tolyl)thiazol-4-yl)methanol
Overview
Description
(2-(p-Tolyl)thiazol-4-yl)methanol is a useful research compound. Its molecular formula is C11H11NOS and its molecular weight is 205.28 g/mol. The purity is usually 95%.
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Scientific Research Applications
Catalytic Applications
Research has explored the use of thiazole derivatives as catalysts in various chemical reactions. For instance, molybdenum(VI) complexes with thiazole-hydrazone ligands have been encapsulated within zeolite Y, demonstrating efficient catalysis in the oxidation of primary alcohols and hydrocarbons. This encapsulation enhances the catalyst's stability, reusability, and operational flexibility, making it a valuable tool for green chemistry applications (Ghorbanloo & Alamooti, 2017).
Corrosion Inhibition
Thiazole derivatives, including 2-Amino-4-(p-tolyl)thiazole (APT), have shown promise as corrosion inhibitors for mild steel in acidic environments. Molecular dynamics simulations and experimental studies confirm APT's effective adsorption on steel surfaces, reducing corrosion rates significantly. This suggests potential applications in protecting industrial machinery and infrastructure from acid-induced corrosion (Khaled & Amin, 2009).
Molecular Aggregation and Solvatochromism
Studies on molecular aggregation phenomena in thiazole derivatives highlight the influence of solvent and substituent structure on aggregation processes, with implications for the development of materials with tailored optical properties for use in sensors and organic electronics (Matwijczuk et al., 2016).
Antibacterial Agents
Novel thiazolyl pyrazole and benzoxazole compounds, featuring the (2-(p-Tolyl)thiazol-4-yl)methanol structure, have been synthesized and demonstrated antibacterial activities. Such research points toward the potential for developing new antimicrobial agents to combat resistant bacterial strains (Landage, Thube, & Karale, 2019).
Mechanism of Action
Target of Action
Thiazole derivatives, which include this compound, have been found to exhibit a wide range of biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Mode of Action
Thiazole derivatives have been reported to interact with various biological targets, leading to a variety of effects . For instance, some thiazole derivatives have been found to bind to DNA and interact with topoisomerase II, resulting in DNA double-strand breaks, a G2 stop, and ultimately, cell death .
Biochemical Pathways
Thiazole derivatives have been associated with a variety of biological activities, suggesting that they may affect multiple biochemical pathways .
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . This suggests that the compound’s bioavailability may be influenced by these properties.
Result of Action
Thiazole derivatives have been associated with a variety of biological activities, suggesting that they may have multiple molecular and cellular effects .
Action Environment
The compound’s solubility properties suggest that its action and stability may be influenced by the solvent environment .
Biochemical Analysis
Biochemical Properties
They may activate or inhibit biochemical pathways and enzymes or stimulate or block receptors in biological systems .
Cellular Effects
Thiazole derivatives have been reported to have diverse effects on cells, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Thiazole derivatives can undergo electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom . This suggests that (2-(p-Tolyl)thiazol-4-yl)methanol could potentially interact with biomolecules through these mechanisms.
Temporal Effects in Laboratory Settings
Thiazole derivatives have been used in various laboratory settings, suggesting that they have some level of stability and do not degrade rapidly .
Metabolic Pathways
Thiazole is a core structural motif found in Vitamin B1 (thiamine), which plays a crucial role in carbohydrate metabolism .
Transport and Distribution
Thiazole derivatives are slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes , which may influence their distribution and localization within cells and tissues.
Subcellular Localization
The solubility properties of thiazole derivatives may influence their localization within specific compartments or organelles .
Properties
IUPAC Name |
[2-(4-methylphenyl)-1,3-thiazol-4-yl]methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NOS/c1-8-2-4-9(5-3-8)11-12-10(6-13)7-14-11/h2-5,7,13H,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUQRQDVYECSELB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=CS2)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50586187 | |
Record name | [2-(4-Methylphenyl)-1,3-thiazol-4-yl]methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50586187 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
36093-97-7 | |
Record name | [2-(4-Methylphenyl)-1,3-thiazol-4-yl]methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50586187 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.